1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a trifluorobutane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-tert-butylbenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar structural features but lacking the trifluorobutane-1,3-dione moiety.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups attached to a biphenyl structure.
Uniqueness
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both the tert-butylphenyl and trifluorobutane-1,3-dione moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAUAWOKMUVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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